molecular formula C18H15BrN2O3 B11091735 N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide

N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide

Cat. No.: B11091735
M. Wt: 387.2 g/mol
InChI Key: OKHFAUWUNOZSEO-UHFFFAOYSA-N
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Description

N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and methoxy groups in the structure of this compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide typically involves the bromination of quinoline derivatives followed by the coupling of the brominated quinoline with 2,6-dimethoxybenzamide. One common method involves the use of a copper-catalyzed selective C5-H bromination of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent . The reaction is carried out in the presence of a cupric catalyst and an alkaline additive, resulting in the desired C5-bromination reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This can lead to the induction of apoptosis in cancer cells. Additionally, the presence of the bromine atom and methoxy groups can enhance the compound’s ability to interact with biological membranes and proteins, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and biological activity

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-(5-bromoquinolin-8-yl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C18H15BrN2O3/c1-23-14-6-3-7-15(24-2)16(14)18(22)21-13-9-8-12(19)11-5-4-10-20-17(11)13/h3-10H,1-2H3,(H,21,22)

InChI Key

OKHFAUWUNOZSEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3

Origin of Product

United States

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